molecular formula C17H22N2O2 B2659285 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 404591-52-2

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2659285
CAS No.: 404591-52-2
M. Wt: 286.375
InChI Key: QXLLBUSSCFGBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenyl ethyl group at the N1 position and a meta-methylphenyl (m-tolyl) group at the N2 position. Oxalamides are a class of compounds with diverse applications, including flavor enhancement (e.g., umami agonists) and pharmaceutical research (e.g., enzyme inhibitors).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-6-5-9-15(12-13)19-17(21)16(20)18-11-10-14-7-3-2-4-8-14/h5-7,9,12H,2-4,8,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLLBUSSCFGBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves the reaction of cyclohexene with ethylamine to form the intermediate N-(2-(cyclohex-1-en-1-yl)ethyl)amine. This intermediate is then reacted with m-tolyl isocyanate to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide is utilized as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions such as nucleophilic substitutions and oxidation-reduction processes enhances its applicability in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor studies. Its structural characteristics allow it to interact with specific biological targets, potentially modulating their activity.

Medicine

The compound shows promise in medicinal chemistry due to its potential therapeutic properties , including:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Its ability to bind to receptors could influence physiological responses, making it a candidate for drug development.

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects , with mechanisms involving the inhibition of cyclooxygenase enzymes (COX), critical in inflammatory processes.

Industry

In industrial applications, this compound is explored for the development of new materials with specific properties. Its unique chemical structure can be tailored for various applications in material science.

In Vitro Studies

In vitro assays have indicated that this compound shows promising results against various biological targets:

  • Cyclooxygenase (COX) Inhibition : Molecular docking studies suggest effective binding to COX-2, similar to known inhibitors like celecoxib.

A related study on compounds with similar structures demonstrated significant analgesic effects in animal models, indicating that the unique structural features might confer similar properties.

StudyFindings
Analgesic EffectsDemonstrated significant pain relief in animal models
COX InhibitionEffective binding to COX enzymes

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the oxamide core through coupling reactions.
  • Introduction of cyclohexene and piperazine substituents via nucleophilic substitution methods.
  • Purification through chromatography techniques.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest favorable properties such as good gastrointestinal absorption and moderate blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following comparison focuses on structural analogs, biological activities, and regulatory statuses of oxalamides, as inferred from the evidence.

Structural and Functional Comparisons

Compound Name (ID/Reference) N1 Substituent N2 Substituent Key Properties/Applications Regulatory/Experimental Notes
Target Compound 2-(cyclohex-1-en-1-yl)ethyl m-tolyl (meta-methylphenyl) Hypothesized applications in flavor or pharmaceuticals; cyclohexenyl group may enhance lipophilicity compared to aromatic substituents . No direct regulatory data; safety inferred from structural analogs (e.g., S336) .
S336 (FEMA 4233) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Potent umami agonist; reduces MSG use in foods. High regulatory approval (FEMA, FL-no. 16.099). NOEL: 100 mg/kg/day in rats. Approved globally for flavoring; metabolized via hydrolysis/oxidation .
Compound 16 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl Tested as a cytochrome P450 4F11-activated inhibitor; 23% dimerization observed during synthesis. Experimental; no regulatory status.
Compound 19 2-bromophenyl 4-methoxyphenethyl Synthesized for enzyme inhibition studies; low yield (30%) due to steric hindrance from bromine. Experimental; ESI-MS: 376.9 [M + H]+.
S5456 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Inhibits CYP3A4 (51% at 10 µM); structurally similar to S336 but with altered methoxy positioning. Experimental; metabolic interactions require further study.
GMC-5 1,3-dioxoisoindolin-2-yl 4-methoxyphenyl Antimicrobial activity tested; synthesized via recrystallization (THF). Experimental; no toxicity data.
Compound 6 Adamant-2-yl Benzyloxy Inhibitor of soluble epoxide hydrolase; high purity (>90%) achieved via optimized synthesis. Experimental; potential pharmaceutical applications.

Key Observations

Substituent Effects on Bioactivity: Aromatic vs. Electron-Donating vs. Withdrawing Groups: Methoxy (S336) and methyl (target compound) groups enhance stability and metabolic resistance, whereas halogens (e.g., bromine in Compound 19) may introduce steric or electronic challenges during synthesis .

Synthetic Challenges :

  • Yields vary significantly: S336 and Compound 21 (83% yield) benefit from optimized procedures, whereas brominated/cyanated analogs (Compounds 19, 22) show lower yields (23–35%) due to reactivity issues .

Regulatory and Safety Profiles: Approved oxalamides like S336 exhibit high NOEL values (100 mg/kg/day), suggesting a wide safety margin for flavor use.

Metabolic Interactions :

  • Substituents influence cytochrome P450 interactions. For example, S5456’s dimethoxybenzyl group contributes to CYP3A4 inhibition, whereas the target compound’s cyclohexenyl group may favor alternative metabolic pathways .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a compound of growing interest in the field of medicinal chemistry and pharmacology. Its unique structure, which includes a cyclohexene moiety and an oxalamide functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4O3C_{22}H_{30}N_{4}O_{3}, with a molecular weight of approximately 398.507 g/mol. The compound features a cyclohexene ring, which is known for its reactivity in various chemical reactions, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC22H30N4O3
Molecular Weight398.507 g/mol
Purity≥ 95%

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with similar oxalamide structures have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that modifications in the oxalamide structure can lead to enhanced cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated several oxalamide derivatives for their antimicrobial properties. The results showed that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, highlighting the potential of this compound as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that modifications to the oxalamide moiety could enhance cytotoxic effects. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Inflammation Models : Research utilizing animal models of inflammation indicated that compounds related to this compound could reduce edema and inflammatory markers when administered .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes may play a role in its metabolic pathways.
  • Excretion : The elimination half-life and routes of excretion require further investigation to establish dosing regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.